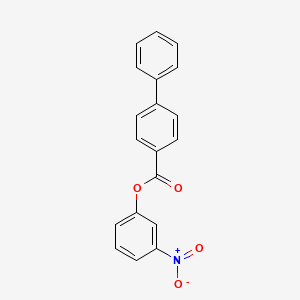

(3-Nitrophenyl) 4-phenylbenzoate

Description

(3-Nitrophenyl) 4-phenylbenzoate is an aromatic ester featuring a nitro group at the meta position of the phenyl ring attached to the ester oxygen and a phenyl-substituted benzoyl moiety. This compound is of interest in medicinal chemistry due to its structural role in pharmaceuticals and bioactive molecules. For instance, derivatives containing the 3-nitrophenyl group are identified as impurities in barnidipine hydrochloride, a calcium channel blocker, highlighting its relevance in drug safety and quality control . Additionally, nitro-substituted phenyl esters are frequently utilized in synthetic chemistry as intermediates or protecting groups, as demonstrated in the enantiomeric purification of epoxy alcohols .

The nitro group’s electron-withdrawing nature influences the compound’s electronic properties, stability, and reactivity, making it a critical moiety for tuning biological activity.

Properties

IUPAC Name |

(3-nitrophenyl) 4-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-19(24-18-8-4-7-17(13-18)20(22)23)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBFPYUOUPTXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl) 4-phenylbenzoate typically involves the esterification of 3-nitrophenol with 4-phenylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl) 4-phenylbenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles such as amines or alcohols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrophenol and 4-phenylbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: 3-Aminophenyl 4-phenylbenzoate.

Substitution: Corresponding amides or alcohol derivatives.

Hydrolysis: 3-Nitrophenol and 4-phenylbenzoic acid.

Scientific Research Applications

(3-Nitrophenyl) 4-phenylbenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

Mechanism of Action

The mechanism of action of (3-Nitrophenyl) 4-phenylbenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, resulting in the formation of 3-nitrophenol and 4-phenylbenzoic acid. This reaction is facilitated by the enzyme’s active site, which provides the necessary environment for the nucleophilic attack on the ester bond . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Physicochemical Properties

- Stability : Para-nitro-substituted esters (e.g., 4-nitrophenyl benzoate) are widely used in synthesis due to their stability under basic conditions, whereas meta-nitro derivatives may exhibit faster hydrolysis rates due to steric and electronic factors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-nitrophenyl) 4-phenylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification between 3-nitrobenzoic acid derivatives and 4-phenylphenol. A Friedel-Crafts acylation or nucleophilic acyl substitution can be employed. For example, methyl 4-phenylbenzoate (a related compound) was synthesized via [2+4] cycloaddition of phenylacetylene with a carbomethoxy-2-pyrone, yielding 60% product after recrystallization . Optimization includes temperature control (e.g., 300°C for 24 hours) and purification via methanol recrystallization.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. For structurally similar compounds (e.g., PDE4B inhibitors with 3-nitrophenyl groups), high-resolution crystal structures (PDB ID: 2QYL, 1.95 Å) were resolved to confirm binding conformations . FT-IR can validate ester and nitro functional groups, while HPLC ensures purity (>99% by GC analysis, as seen in nitrophenol standards) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity and stability under hydrolytic conditions?

- Methodological Answer : The nitro group enhances electrophilicity, making the ester bond susceptible to hydrolysis. Kinetic studies on analogous nitrophenyl esters show that hydrolysis rates depend on pH and temperature. For example, 4-nitrophenyl esters exhibit pH-dependent stability, with optimal hydrolysis at pH 4.8–7.6 . Advanced studies use mass spectrometry to track hydrolysis intermediates and DFT calculations to model transition states .

Q. What role does this compound play in enzyme inhibition, particularly in PDE4B interactions?

- Methodological Answer : Molecular dynamics (MD) simulations of PDE4B inhibitors (e.g., PDB ID: 2QYL) reveal that the 3-nitrophenyl moiety stabilizes inhibitor-enzyme interactions via π-π stacking with catalytic domain residues. MD trajectories (20–50 ns) and binding free energy calculations (MM-PBSA) quantify these interactions . Experimental validation includes IC50 assays and co-crystallization to resolve binding modes.

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). A systematic review of kinetic data and Arrhenius analysis can identify optimal parameters. For example, phenylacetylene-based syntheses show yield disparities (12–60%) due to temperature gradients . Replicate experiments under controlled conditions (e.g., inert atmosphere, precise thermoregulation) minimize variability.

Q. What strategies mitigate instability of this compound in biological assays?

- Methodological Answer : Stabilization methods include:

- Encapsulation : Liposomal or cyclodextrin complexes reduce hydrolysis .

- Temperature Control : Storage at –20°C in anhydrous DMSO prevents degradation .

- Additives : Antioxidants (e.g., BHT) inhibit nitro group reduction. Stability is monitored via UV-Vis spectroscopy (λmax = 270–320 nm for nitrophenyl derivatives) .

Data Analysis & Experimental Design

Q. How can researchers design experiments to study the interaction of this compound with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) between the compound and immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Fluorescence Quenching : Tracks conformational changes in proteins upon ligand binding (e.g., tryptophan emission shifts) .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Schrödinger Glide predicts binding poses in PDE4B’s catalytic domain .

- QSAR Modeling : Builds regression models using descriptors like logP, molar refractivity, and nitro group orientation .

- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.